molecular formula C17H13N3 B12640683 1-Benzyl-4-(phenylethynyl)-1H-1,2,3-triazole CAS No. 920282-81-1

1-Benzyl-4-(phenylethynyl)-1H-1,2,3-triazole

Cat. No.: B12640683
CAS No.: 920282-81-1
M. Wt: 259.30 g/mol
InChI Key: XVGPEGQBUUKUAK-UHFFFAOYSA-N
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Description

1-Benzyl-4-(phenylethynyl)-1H-1,2,3-triazole is a synthetic organic compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a benzyl group and a phenylethynyl group attached to the triazole ring

Preparation Methods

The synthesis of 1-Benzyl-4-(phenylethynyl)-1H-1,2,3-triazole typically involves the following steps:

    Cycloaddition Reaction: The Huisgen 1,3-dipolar cycloaddition reaction is commonly employed to synthesize triazoles. In this method, an azide and an alkyne react to form the triazole ring.

    Benzylation: The triazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-Benzyl-4-(phenylethynyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the phenylethynyl group to a phenylethyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the benzyl group.

    Coupling Reactions: The compound can participate in further coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents and conditions used in these reactions include palladium catalysts, copper co-catalysts, bases like sodium hydride, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Scientific Research Applications

1-Benzyl-4-(phenylethynyl)-1H-1,2,3-triazole has found applications in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, including polymers and dendrimers.

    Biology: The compound is used in the development of bioactive molecules, such as enzyme inhibitors and receptor modulators.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is utilized in the production of specialty chemicals and advanced materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(phenylethynyl)-1H-1,2,3-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved vary based on the specific biological context and target.

Comparison with Similar Compounds

1-Benzyl-4-(phenylethynyl)-1H-1,2,3-triazole can be compared with other triazole derivatives, such as:

    1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This compound has a similar benzyl group but differs in the presence of a boronic acid ester group.

    Cyclopropanoyl-1-benzyl-4´-fluoro-4-anilinopiperidine: This compound is a fentanyl homolog with different pharmacological properties.

    1-Benzyl-4-hydroxy-4-(phenylethynyl)piperidinium: This compound has a similar phenylethynyl group but differs in the presence of a piperidinium ring.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

920282-81-1

Molecular Formula

C17H13N3

Molecular Weight

259.30 g/mol

IUPAC Name

1-benzyl-4-(2-phenylethynyl)triazole

InChI

InChI=1S/C17H13N3/c1-3-7-15(8-4-1)11-12-17-14-20(19-18-17)13-16-9-5-2-6-10-16/h1-10,14H,13H2

InChI Key

XVGPEGQBUUKUAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=N2)C#CC3=CC=CC=C3

Origin of Product

United States

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